Cas no 95-16-9 (Benzothiazole)

Benzothiazole is a heterocyclic compound with the molecular formula C₇H₅NS, featuring a benzene ring fused to a thiazole ring. It serves as a versatile intermediate in organic synthesis and industrial applications due to its stable aromatic structure and reactive sites. Key advantages include its role as a precursor in the production of pharmaceuticals, agrochemicals, and rubber accelerators. Its sulfur and nitrogen-containing framework enhances binding affinity in coordination chemistry, making it useful in catalytic and material science applications. Benzothiazole derivatives exhibit notable biological activity, including antimicrobial and anti-inflammatory properties, contributing to their significance in medicinal chemistry. The compound's thermal stability and synthetic adaptability further underscore its utility in research and industrial processes.
Benzothiazole structure
Benzothiazole structure
Product Name:Benzothiazole
CAS No:95-16-9
MF:C7H5NS
MW:135.186300039291
MDL:MFCD00005775
CID:34781
PubChem ID:87563291
Update Time:2025-05-19

Benzothiazole Chemical and Physical Properties

Names and Identifiers

    • Benzo[d]thiazole
    • 1,3-BENZOTHIAZOLE
    • FEMA NUMBER 3256
    • FEMA 3256
    • BENZOTHIAZOLE
    • 1-Thia-3-azaindene
    • Benzosulfonazole
    • Benzothiazol
    • (methylthio)benzothiazole
    • benzo[d][1,3]thiazole
    • benzthiazole
    • USAF EK-4812
    • Vangard BT
    • NSC 8040
    • Benzothiazole
    • MDL: MFCD00005775
    • Inchi: 1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H
    • InChI Key: IOJUPLGTWVMSFF-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)SC=1
    • BRN: 109468

Computed Properties

  • Exact Mass: 135.01400
  • Monoisotopic Mass: 135.014
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 41.1A^2

Experimental Properties

  • Color/Form: Yellowish liquid. Quinoline like odor. It can volatilize with water vapor.
  • Density: 1.238 g/mL at 25 °C(lit.)
  • Melting Point: 2 °C (lit.)
  • Boiling Point: 231 °C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.642(lit.)
  • Solubility: 3g/l
  • Water Partition Coefficient: Slightly soluble
  • Stability/Shelf Life: Stable - regarded as highly persistent in the environment. Incompatible with strong oxidizing agents. Combustion products: nitrogen oxides, carbon monoxide, carbon dioxide, sulphur oxides.
  • PSA: 41.13000
  • LogP: 2.29630
  • Merck: 1107
  • Vapor Pressure: 34 mmHg ( 131 °C)
  • FEMA: 3256
  • Solubility: Soluble in ethanol and carbon disulfide, slightly soluble in water. With neutral reaction.
  • Sensitiveness: Sensitive to light

Benzothiazole Security Information

  • Symbol: GHS07
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P301+P310-P305+P351+P338-P312
  • Hazardous Material transportation number:2810
  • WGK Germany:2
  • Hazard Category Code: 20-24-25-36
  • Safety Instruction: S23-S26-S36-S36/37
  • RTECS:DL0875000
  • Hazardous Material Identification: Xn
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:Yes
  • Toxicity:LD50 i.v. in mice: 95±3 mg/kg (Domino)
  • Explosive Limit:0.9-8.2%(V)
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature(BD115905)
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R20/21/22

Benzothiazole Customs Data

  • HS CODE:2934200090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Benzothiazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Water ;  10 min, rt
Reference
Method for synthesizing benzothiazole by electrocatalytic benzothioamide compound in water
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Water ;  10 min
Reference
Method for synthesizing benzothiazole by microwave irradiation of benzothioamide compound in aqueous phase
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Carbon dioxide ,  Pentylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dimethylformamide ;  24 h, 0.1 MPa, 120 °C
Reference
Atmospheric CO2 promoted synthesis of N-containing heterocycles over B(C6F5)3 catalyst
Gao, Xiang; Yu, Bo; Mei, Qingqing; Yang, Zhenzhen; Zhao, Yanfei; et al, New Journal of Chemistry, 2016, 40(10), 8282-8287

Production Method 4

Reaction Conditions
Reference
Process for preparing benzothiazole
, Czechoslovakia, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Azobenzene ;  160 - 180 °C
Reference
Walther reaction in the benzazoles series and preparation of their 2-deutero derivatives
Lomov, D. A.; Yutilov, Yu. M.; Smolyar, N. N., Russian Journal of Organic Chemistry, 2006, 42(2), 241-242

Production Method 6

Reaction Conditions
1.1 Reagents: Isoamyl nitrite Solvents: Tetrahydrofuran ;  20 min, 7 bar, 120 °C
Reference
Flow hydrodediazoniation of aromatic heterocycles
Roeder, Liesa; Nicholls, Alexander J. ; Baxendale, Ian R., Molecules, 2019, 24(10),

Production Method 7

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane ;  24 h, 90 °C
Reference
Synthesis of O-ethyl thioformate: a useful reagent for the thioformylation of amines
Borths, Christopher J.; Chan, Johann; Burke, Brenda J.; Larsen, Robert D., Synlett, 2009, (19), 3139-3142

Production Method 8

Reaction Conditions
1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroboron Solvents: N-Methyl-2-pyrrolidone ;  24 h, 1 MPa, 120 °C
Reference
Green preparation of 1H-benzothiazole derivatives utilizing carbon dioxide
, China, , ,

Production Method 9

Reaction Conditions
1.1 Catalysts: Titania (nanoporous) ;  2 min, 90 °C
Reference
Nanoporous TiO2 containing an ionic liquid bridge as an efficient and reusable catalyst for the synthesis of N,N'-diarylformamidines, benzoxazoles, benzothiazoles and benzimidazoles
Mazloumi, M.; Shirini, F.; Goli-Jolodar, O.; Seddighi, M., New Journal of Chemistry, 2018, 42(8), 5742-5752

Production Method 10

Reaction Conditions
1.1R:Bu4N+ •Br-
1.2R:NaOH, S:H2O
Reference
Reactions of 2-allylthiobenzimidazole, -oxazole, -thiazole, and the isomeric thiones with dichlorocarbene
By Ramazanova, P. A. et al, Chemistry of Heterocyclic Compounds (New York(Translation of Khimiya Geterotsiklicheskikh Soedinenii, 2000, 36(2), 201-206

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen ,  Cesium fluoride Catalysts: Cobalt difluoride ,  Tris[2-(diphenylphosphino)ethyl]phosphine Solvents: Ethanol ;  24 h, 6 MPa, 140 °C
Reference
Cobalt-catalyzed synthesis of N-containing heterocycles via cyclization of ortho-substituted anilines with CO2/H2
Ke, Zhengang; Yu, Bo; Wang, Huan; Xiang, Junfeng; Han, Juanjuan; et al, Green Chemistry, 2019, 21(7), 1695-1701

Production Method 12

Reaction Conditions
1.1 Reagents: Triethoxysilane Catalysts: 1-Butyl-3-methylimidazolium acetate ;  rt; 24 h, 0.5 MPa, 40 °C
Reference
Ionic Liquid-Catalyzed C-S Bond Construction using CO2 as a C1 Building Block under Mild Conditions: A Metal-Free Route to Synthesis of Benzothiazoles
Gao, Xiang; Yu, Bo; Yang, Zhenzhen; Zhao, Yanfei; Zhang, Hongye; et al, ACS Catalysis, 2015, 5(11), 6648-6652

Production Method 13

Reaction Conditions
1.1 Reagents: Indium trichloride Solvents: Acetonitrile ;  4 h, 80 °C
Reference
Production of polycarbonate high-temperature degradation-resistant agents for polycarbonate compositions
, China, , ,

Production Method 14

Reaction Conditions
1.1 Catalysts: Tetrafluoroboric acid (silica-supported) ;  45 min, rt
Reference
Silica supported fluoroboric acid: an efficient and reusable heterogeneous catalyst for facile synthesis of 2-aliphatic benzothiazoles, benzoxazoles, benzimidazoles and imidazo[4,5-b]pyridines
Patil, Abasaheb V.; Bandgar, Babasaheb P.; Lee, Soo-Hyoung, Bulletin of the Korean Chemical Society, 2010, 31(6), 1719-1722

Production Method 15

Reaction Conditions
1.1 Reagents: Azidotrimethylsilane Catalysts: 1H-Imidazolium, 1-methyl-3-(3-sulfopropyl)-, 1,1,1-trifluoromethanesulfonate (1:… ;  15 min, 45 - 46 °C
Reference
Building Heterocyclic Systems with RC(OR)2+ Carbocations in Recyclable Bronsted Acidic Ionic Liquids: Facile Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles, Benzazoles and Other Ring Systems with CH(OEt)3 and EtC(OEt)3 in [EtNH3][NO3] and [PMIM(SO3H)][OTf]
Aridoss, Gopalakrishnan; Laali, Kenneth K., European Journal of Organic Chemistry, 2011, (15), 2827-2835

Production Method 16

Reaction Conditions
1.1 Reagents: Nickel dichloride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
Reference
Desulfurization of organic mercaptans and disulfides.
, Germany, , ,

Production Method 17

Reaction Conditions
1.1 Catalysts: Sulfuric acid (polyvinylpyrrolidone-supported) ,  Poly(vinylpyrrolidone) (sulfuric acid-modified) ;  1 min, 60 °C
Reference
Application of [PVP-SO3H] HSO4 as an Efficient Polymeric-Based Solid Acid Catalyst in the Synthesis of Some Benzimidazole Derivatives
Roudsari, Fatemeh Pakpour; Seddighi, Mohadeseh; Shirini, Farhad ; Tajik, Hassan, Organic Preparations and Procedures International, 2020, 52(4), 340-353

Production Method 18

Reaction Conditions
1.1 Catalysts: N,N-Bis[3-(trimethoxysilyl)propyl]sulfamic acid (mesoporous silica-supported) ;  4 min, 80 °C
Reference
Periodic Mesoporous Organosilica Containing Bridged N-Sulfonic Acid Groups: Promotion of the Synthesis of N,N'-Diarylformamidines, Benzoxazoles, Benzothiazoles and Benzimidazoles
Haghighat, Mahdieh; Golshekan, Mostafa; Shirini, Farhad, ChemistrySelect, 2019, 4(27), 7968-7975

Production Method 19

Reaction Conditions
1.1 Catalysts: 1798797-19-9 ;  5 min, 80 °C
Reference
A Novel Ionic Liquid Based on Imidazolium Cation as an Efficient and Reusable Catalyst for the One-pot Synthesis of Benzoxazoles, Benzothiazoles, Benzimidazoles and 2-Arylsubstituted Benzimidazoles
Hasanpour, Maede; Eshghi, Hossein; Bakavoli, Mehdi; Mirzaeia, Mahdi, Journal of the Chinese Chemical Society (Weinheim, 2015, 62(5), 412-419

Production Method 20

Reaction Conditions
1.1 1 min, 60 °C
Reference
Facile synthesis of benzimidazole, benzoxazole, and benzothiazole derivatives catalyzed by sulfonated rice husk ash (RHA-SO3H) as an efficient solid acid catalyst
Shirini, Farhad; Mamaghani, Manouchehr; Seddighi, Mohadeseh, Research on Chemical Intermediates, 2015, 41(8), 5611-5619

Production Method 21

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, gallium salt (3:1) ;  15 min, rt
Reference
Expeditious and efficient synthesis of benzoxazoles, benzothiazoles, benzimidazoles catalyzed by Ga(OTf)3 under solvent-free conditions
Liu, Juyan; Liu, Qian; Xu, Wei; Wang, Weilu, Chinese Journal of Chemistry, 2011, 29(8), 1739-1744

Benzothiazole Raw materials

Benzothiazole Preparation Products

Benzothiazole Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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Additional information on Benzothiazole

Properties and Applications of Benzothiazole (CAS No. 95-16-9)

Benzothiazole, with the chemical formula C₈H₅NS, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceuticals, agrochemicals, and materials science due to its versatile structural framework. This compound, identified by its CAS number 95-16-9, belongs to the benzothiazole class, which consists of a benzene ring fused to a thiazole ring. The unique combination of aromatic and heterocyclic structures imparts distinct chemical and biological properties, making it a valuable scaffold for various applications.

The structural features of Benzothiazole contribute to its remarkable reactivity and stability. The presence of both sulfur and nitrogen atoms in the thiazole ring allows for multiple functionalization pathways, enabling chemists to tailor its properties for specific uses. This flexibility has been exploited in the development of numerous derivatives that exhibit a wide range of biological activities. For instance, benzothiazole derivatives have shown promise as antimicrobial agents, anti-inflammatory compounds, and even as components in advanced materials.

In recent years, the pharmaceutical industry has increasingly focused on Benzothiazole and its derivatives due to their demonstrated efficacy in modulating various biological pathways. One of the most notable areas of research has been in oncology, where benzothiazole-based compounds have been investigated for their potential as kinase inhibitors. These inhibitors target specific enzymes involved in cancer cell proliferation and survival, offering a promising avenue for developing novel antitumor therapies. For example, studies have highlighted the inhibitory effects of certain benzothiazole derivatives on tyrosine kinases, which are overactive in many types of cancer.

Another significant application of Benzothiazole lies in its role as an intermediate in the synthesis of agrochemicals. The compound’s ability to serve as a building block for more complex molecules has made it invaluable in the development of pesticides and herbicides. These derivatives often exhibit potent activity against pests while maintaining environmental safety profiles that align with modern agricultural practices. The sustainability aspect is particularly noteworthy, as researchers strive to develop agrochemicals that are both effective and ecologically responsible.

From a materials science perspective, Benzothiazole has been explored for its potential in creating advanced polymers and electronic materials. Its conjugated system allows for applications in organic semiconductors and light-emitting diodes (OLEDs). The compound’s ability to absorb and emit light makes it suitable for use in optoelectronic devices, where precise control over material properties is essential. Additionally, benzothiazole-based polymers have shown promise in enhancing the durability and functionality of coatings used in industrial applications.

The synthesis of Benzothiazole (CAS No. 95-16-9) typically involves condensation reactions between thiourea and α-haloketones or aldehydes. This process is well-documented and widely used due to its efficiency and scalability. Researchers have also developed various modifications to this synthetic route to improve yields or introduce specific functional groups into the molecule. These advancements have facilitated the production of increasingly complex benzothiazole derivatives for specialized applications.

The biological activity of Benzothiazole derivatives continues to be a focal point in medicinal chemistry research. Beyond oncology, these compounds have been investigated for their potential in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Studies suggest that certain benzothiazole derivatives can cross the blood-brain barrier and interact with neurotransmitter systems, offering a possible mechanism for therapeutic intervention. The exploration of these mechanisms is an active area of investigation, with researchers aiming to uncover new treatment strategies.

In conclusion, Benzothiazole (CAS No. 95-16-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural properties make it an ideal candidate for drug discovery, agrochemical development, and advanced materials engineering. As research progresses, the potential uses for benzothiazole-based compounds are likely to expand further, driven by ongoing innovations in synthetic chemistry and biological sciences.

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